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Disclaimer: The following document provides a representative protocol for an Enzyme-Linked

Immunospot (ELISPOT) assay. The term "G280-9" is used as a placeholder for a hypothetical

capture monoclonal antibody. Researchers should optimize the protocol based on the specific

characteristics of their antibody, cell type, and antigen of interest.

Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive immunoassay used to

quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This technique is

particularly valuable for monitoring immune responses in various fields, including vaccine

development, cancer immunotherapy, autoimmune disease research, and infectious disease

diagnostics.[2][3][4] The assay combines the principles of the sandwich enzyme-linked

immunosorbent assay (ELISA) with cell culture, allowing for the visualization of the secretory

product of individual activated cells.[3][5] Each spot that develops on the assay plate

represents a single reactive cell, providing quantitative data on the cellular immune response.

[2]
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This application note provides a detailed protocol for the use of a hypothetical monoclonal

antibody, designated here as G280-9, as a capture antibody in an ELISPOT assay for the

detection of Interferon-gamma (IFN-γ) secreting T cells. IFN-γ is a critical cytokine in the

cellular immune response, and its measurement is a key indicator of T-cell activation.[6][7]

Principle of the Assay
The ELISPOT assay is initiated by coating a polyvinylidene difluoride (PVDF)-backed

microplate with a capture antibody specific for the analyte of interest, in this case, IFN-γ (using

our hypothetical G280-9).[8] Subsequently, cells, such as peripheral blood mononuclear cells

(PBMCs), are added to the wells along with a stimulus (e.g., a specific antigen or a mitogen).[8]

During incubation, activated cells secrete the cytokine, which is then captured by the

immobilized antibody in the immediate vicinity of the secreting cell.[2] After removing the cells,

a second, biotinylated antibody that recognizes a different epitope of the target cytokine is

added.[2] This is followed by the addition of an enzyme-conjugate, such as streptavidin-alkaline

phosphatase (AP) or streptavidin-horseradish peroxidase (HRP).[2] Finally, a substrate is

added that precipitates upon enzymatic action, forming a visible spot at the location of the

cytokine-secreting cell.[2] The number of spots directly corresponds to the number of

responding cells.

Data Presentation
Table 1: Reagent Concentrations

Reagent Recommended Concentration

Capture Antibody (G280-9) 0.5 - 5 µg/mL

Detection Antibody (Biotinylated) 0.5 - 2 µg/mL

Streptavidin-AP/HRP 1:500 - 1:2000 dilution

Cell Suspension 1 x 10⁵ to 5 x 10⁵ cells/well

Antigen/Mitogen Varies (to be optimized)

Table 2: Incubation Times and Temperatures

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12428955?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8399379/
https://www.benchchem.com/product/b12428955?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/elispot-ready-set-go.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/elispot-ready-set-go.pdf
https://www.mabtech.com/knowledge-hub/our-elispot-products
https://www.mabtech.com/knowledge-hub/our-elispot-products
https://www.mabtech.com/knowledge-hub/our-elispot-products
https://www.mabtech.com/knowledge-hub/our-elispot-products
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Duration Temperature

Plate Coating Overnight (or ≥ 4 hours) 4°C (or 37°C)

Blocking ≥ 1 hour Room Temperature

Cell Incubation 15 - 48 hours 37°C, 5% CO₂

Detection Antibody Incubation 2 hours (or overnight) Room Temperature (or 4°C)

Streptavidin-AP/HRP

Incubation
45 minutes - 2 hours Room Temperature

Spot Development 5 - 60 minutes Room Temperature

Experimental Protocols
Reagent Preparation

1X PBS: Prepare a sterile solution of phosphate-buffered saline.

Coating Buffer: Use sterile 1X PBS.

Blocking Buffer: Sterile 1X PBS containing 1% Bovine Serum Albumin (BSA).

Wash Buffer: 1X PBS with 0.05% Tween-20.

Dilution Buffer: 1X PBS with 1% BSA.

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

Assay Procedure
Plate Preparation and Coating:

Pre-wet the PVDF membrane of each well of the ELISPOT plate with 15 µL of 70%

ethanol for 1 minute.

Wash the wells three times with 200 µL/well of sterile 1X PBS.[9]
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Dilute the G280-9 capture antibody to the desired concentration (e.g., 4 µg/mL) in sterile

Coating Buffer.

Add 100 µL/well of the diluted capture antibody.

Seal the plate and incubate overnight at 4°C or for at least 4 hours at 37°C in a humidified

atmosphere.[10]

Blocking:

Aspirate or decant the coating solution.

Wash the plate three times with 200 µL/well of sterile 1X PBS.[10]

Add 200 µL/well of sterile Blocking Buffer.

Seal the plate and incubate at room temperature for at least 1 hour.[10]

Cell Incubation:

Prepare the cell suspension (e.g., PBMCs) in culture medium.

Aspirate the blocking buffer from the plate.

Add 100 µL/well of the appropriate antigen or mitogen solution diluted in culture medium.

For negative controls, add 100 µL of culture medium alone.

Add 100 µL/well of the cell suspension to achieve the desired cell density (e.g., 2.5 x 10⁵

cells/well).[5]

Seal the plate and incubate at 37°C with 5% CO₂ in a humidified atmosphere for 15-20

hours. Do not disturb the plate during this incubation period.[5]

Detection:

Aspirate the cells and medium from the wells.

Wash the plate three times with 200 µL/well of Wash Buffer.
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Dilute the biotinylated detection antibody in Dilution Buffer to its optimal concentration.

Add 100 µL/well of the diluted detection antibody.

Seal the plate and incubate for 2 hours at room temperature.[8]

Enzyme and Substrate Incubation:

Aspirate the detection antibody solution.

Wash the plate four times with 200 µL/well of Wash Buffer.

Dilute the Streptavidin-AP or Streptavidin-HRP conjugate in Dilution Buffer.

Add 100 µL/well of the diluted conjugate.

Incubate for 45 minutes at room temperature.[8]

Aspirate the conjugate solution. Wash the plate three times with Wash Buffer, followed by

two washes with 1X PBS.[8]

Spot Development and Analysis:

Prepare the substrate solution (e.g., AEC or BCIP/NBT) according to the manufacturer's

instructions.

Add 100 µL/well of the substrate solution.

Monitor spot development for 10-60 minutes at room temperature, protecting the plate

from light.[8]

Stop the reaction by washing the plate thoroughly with deionized water.[8]

Allow the plate to air-dry completely overnight.

Count the spots using an automated ELISPOT reader or a dissection microscope.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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